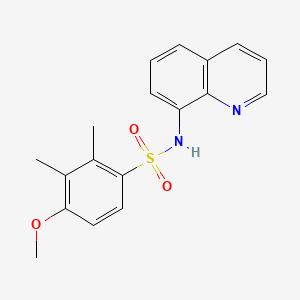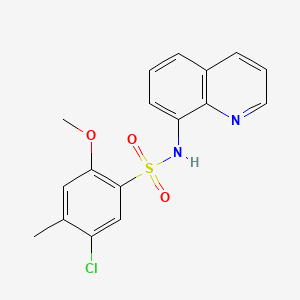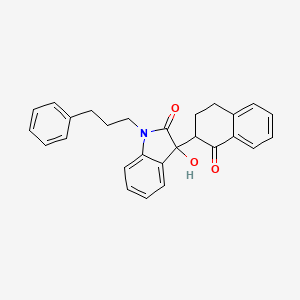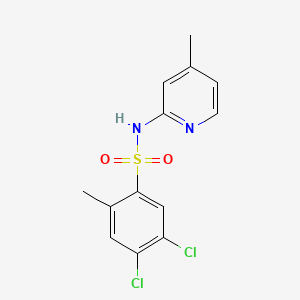
N'-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine is a chemical compound with significant applications in various scientific fields. Its unique structure, which includes a pyrimidine ring substituted with hydroxy groups and a dimethylguanidine moiety, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine typically involves the reaction of para-cyanoaniline with mono cyanamide in an aqueous or alcohol solvent, using hydrochloric acid as a catalyst. This reaction yields N-(4-cyanophenyl)guanidine hydrochloride, which is then reacted with methanol, sodium methoxide, and dimethyl malonate to produce the desired compound .
Industrial Production Methods
Industrial production methods for N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups on the pyrimidine ring can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. This mechanism is particularly relevant in its use as an antiviral agent, where it inhibits the replication of viruses by targeting viral enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine include:
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile: An intermediate in the preparation of HIV replication inhibitors.
2-[(4,6-Dihydroxy-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide: Used in various biochemical studies.
2-[(4,6-Dihydroxy-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide: Employed in medicinal chemistry research.
Uniqueness
What sets N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine apart from these similar compounds is its specific structural features, which confer unique reactivity and biological activity. Its dimethylguanidine moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound in drug development and other scientific applications.
Propiedades
Fórmula molecular |
C7H11N5O2 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C7H11N5O2/c1-12(2)6(8)11-7-9-4(13)3-5(14)10-7/h3H,1-2H3,(H4,8,9,10,11,13,14) |
Clave InChI |
CRTDEFWXFIUCAE-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)/C(=N/C1=NC(=CC(=O)N1)O)/N |
SMILES canónico |
CN(C)C(=NC1=NC(=CC(=O)N1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13371271.png)
![Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13371285.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13371290.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)
![2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13371303.png)


![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4-dimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371325.png)
![2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13371350.png)


![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B13371371.png)
![2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B13371378.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
